(S,E)-Methyl 5-chloro-2-isopropylpent-4-enoate
CAS No.:
Cat. No.: VC18890377
Molecular Formula: C9H15ClO2
Molecular Weight: 190.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15ClO2 |
|---|---|
| Molecular Weight | 190.67 g/mol |
| IUPAC Name | methyl 5-chloro-2-propan-2-ylpent-4-enoate |
| Standard InChI | InChI=1S/C9H15ClO2/c1-7(2)8(5-4-6-10)9(11)12-3/h4,6-8H,5H2,1-3H3 |
| Standard InChI Key | BHFJTVFRXXWPLV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(CC=CCl)C(=O)OC |
Introduction
Chemical Identity and Physical Properties
Molecular Characteristics
The compound exhibits a molecular formula of and a molecular weight of 190.67 g/mol . Its IUPAC name, methyl 5-chloro-2-propan-2-ylpent-4-enoate, reflects the ester functional group, chlorine substituent, and isopropyl branching. Key stereochemical features include the (S)-configuration at the second carbon and the (E)-geometry of the double bond between carbons 4 and 5 .
Physicochemical Data
Critical physical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Density (20°C) | 1.023 g/cm³ | |
| Boiling Point | 203°C | |
| Flash Point | 77°C | |
| Refractive Index (20°C) | 1.453 | |
| LogP (Octanol-Water) | 2.57 |
The compound’s moderate lipophilicity (LogP = 2.57) suggests favorable membrane permeability, a trait advantageous in drug intermediate design .
Synthesis and Production
Enzymatic Resolution
A patented method employs Candida antarctica lipase B for enantioselective hydrolysis of racemic methyl 5-chloro-2-isopropylpent-4-enoate. This process achieves >99% enantiomeric excess (ee) at substrate concentrations of 8 g/L, with frozen cell preparations of Pseudomonas fluorescens enhancing reaction efficiency . The enzymatic route offers superior stereocontrol compared to traditional chemical synthesis, which often requires costly chiral catalysts .
Chemical Synthesis Alternatives
Structural and Stereochemical Analysis
Spectroscopic Characterization
-
NMR: The -NMR spectrum displays characteristic signals for the methyl ester ( 3.65 ppm), isopropyl group ( 1.05 ppm, doublet), and vinylic protons ( 5.35–5.55 ppm).
-
MS: Electron ionization mass spectrometry reveals a molecular ion peak at m/z 190.08 (calculated for ) .
Computational Modeling
Pharmaceutical Applications
Role in Aliskiren Synthesis
(S,E)-Methyl 5-chloro-2-isopropylpent-4-enoate is a pivotal intermediate in manufacturing Aliskiren (SPP-100), a direct renin inhibitor used for hypertension management. The ester undergoes nucleophilic displacement with 3-aryl-2-isopropyl-1-chloropropane-derived Grignard reagents to form the drug’s backbone .
Reactivity in Medicinal Chemistry
The α,β-unsaturated ester moiety participates in Michael additions and Diels-Alder reactions, enabling diversification into analogs with modified pharmacokinetic profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume